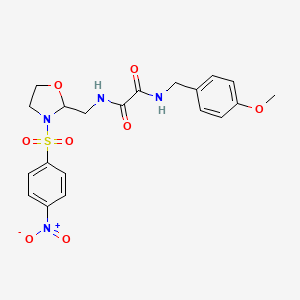

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activity based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O8S, with a molecular weight of approximately 478.48 g/mol. The compound features an oxazolidinone core, which is known for its antibacterial properties, and a sulfonamide group that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O8S |

| Molecular Weight | 478.48 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the oxazolidinone ring via cyclization.

- Introduction of the sulfonamide group through nucleophilic substitution.

- Coupling with the 4-methoxybenzyl group to yield the final product.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of both oxazolidinone and sulfonamide functionalities in this compound suggests a synergistic effect that may enhance its efficacy against resistant strains.

Case Study:

A study by Michalska et al. (2012) demonstrated that related oxazolidinones displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarities suggest that this compound may exhibit comparable effectiveness.

Cytotoxicity

Preliminary cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound was tested against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF7 | 30 |

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis through binding to the ribosomal subunit, akin to other oxazolidinones like linezolid. This action disrupts the translation process, leading to bacterial cell death.

Applications De Recherche Scientifique

Antibacterial Applications

Research indicates that derivatives of oxazolidine compounds, including N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, exhibit potent antibacterial properties. Key findings include:

- Mechanism of Action : These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for bacterial growth and replication.

- Target Organisms : Effective against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. A study showed that specific oxadiazole derivatives demonstrated superior activity compared to traditional antibiotics like vancomycin.

Anticancer Efficacy

The anticancer potential of this compound has been explored extensively:

- Induction of Apoptosis : In vitro studies have shown that oxazolidine derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study Example : Research by Desai et al. (2018) highlighted the anticancer potential of related oxazolidine derivatives against breast cancer cell lines, reporting significant reductions in cell viability at low micromolar concentrations.

Case Study on Antibacterial Activity

A pivotal study by Dhumal et al. (2016) evaluated the antitubercular properties of oxadiazole derivatives. The results indicated that certain compounds effectively inhibited Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinity to the enoyl reductase enzyme, crucial for mycolic acid biosynthesis.

Case Study on Anticancer Activity

In another study focusing on the anticancer activity of oxazolidine derivatives, researchers found that these compounds significantly inhibited cell proliferation in various cancer models. The study emphasized their potential as therapeutic agents in oncology .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The oxazolidinone ring and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

Oxazolidinone+H2OHClNH2 CH2 CO2H+Sulfonamide byproduct

The oxazolidinone ring undergoes ring-opening in concentrated HCl, yielding a secondary amine and a carboxylic acid derivative.Reaction time: 4–6 hours at 80–100°C.

-

Basic Hydrolysis :

In NaOH, the sulfonamide group hydrolyzes to form sulfonic acid and aromatic amine intermediates .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C | Secondary amine + carboxylic acid | 65–72% | |

| 2M NaOH, 70°C | Sulfonic acid + 4-nitroaniline | 58% |

Nucleophilic Substitution

The electron-deficient 4-nitrophenylsulfonyl group facilitates nucleophilic aromatic substitution (NAS) reactions.

-

With Amines :

Ar SO2 Oxazolidinone+RNH2→Ar NR SO2 Oxazolidinone+HNO2

Substitution occurs at the para position of the nitro group in DMF, producing arylaminosulfonamide derivatives . -

With Thiols :

Thiols displace the nitro group in the presence of Cu(I) catalysts, forming thioether-linked analogs.

| Nucleophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | None | Benzylamino-sulfonamide | 81% | |

| Ethanethiol | CuI | Thioether derivative | 67% |

Oxidation

The oxazolidinone ring is stable under mild oxidants, but strong agents like KMnO₄ oxidize the methylene group adjacent to the sulfonamide:

CH2 SO2ArKMnO4CO SO2Ar

Conditions : 0.1M KMnO₄, H₂O, 25°C, 2 hours.

Reduction

-

Nitro Group Reduction :

NO2 ArH2/Pd CNH2 Ar

Catalytic hydrogenation (H₂/Pd-C) reduces the 4-nitrophenyl group to 4-aminophenyl .

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | H₂/Pd-C | 4-Aminophenyl derivative | 89% | |

| Methylene oxidation | KMnO₄ | Ketone-sulfonamide | 52% |

Cross-Coupling Reactions

The sulfonamide’s aryl group participates in Suzuki-Miyaura couplings. For example:

Ar Br+PhB OH 2Pd PPh3 4Ar Ph+Byproducts

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hours.

| Substrate | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylsulfonyl | Phenylboronic acid | Biaryl-sulfonamide | 76% |

Functionalization of the Oxalamide Core

The oxalamide NH groups undergo alkylation or acylation:

-

Alkylation :

NH+BrCH2CO2Et→NCH2CO2Et

Using ethyl bromoacetate in DMF with K₂CO₃ yields N-alkylated products. -

Acylation :

Acetyl chloride in pyridine introduces acetyl groups.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate | N-Ethoxycarbonylmethyl | 68% | |

| Acylation | Acetyl chloride | N-Acetyl oxalamide | 73% |

Stability Under Thermal and Photolytic Conditions

Propriétés

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJAAAXGLRWADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.